N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-BROMOPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a nitro-pyrazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the bromophenyl intermediate, followed by the introduction of the nitro-pyrazole and oxadiazole groups through various coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-BROMOPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-CHLOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE
- **2-(4-FLUOROPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, nitro-pyrazole moiety, and oxadiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16BrN7O5 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromophenyl)acetyl]amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16BrN7O5/c18-12-3-1-11(2-4-12)9-15(26)19-6-7-20-16(27)17-21-13(23-30-17)10-24-8-5-14(22-24)25(28)29/h1-5,8H,6-7,9-10H2,(H,19,26)(H,20,27) |
InChI Key |
MTNZAFRFQJXJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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